
1,4-Cyanopyridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Cyanopyridone is a heterocyclic organic compound with the molecular formula C6H4N2O. It is a derivative of pyridine, where the nitrogen atom is part of a six-membered ring, and it contains both a cyano group (-CN) and a carbonyl group (C=O) at the 1 and 4 positions, respectively. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Cyanopyridone can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of suitable precursors under specific conditions. For example, the reaction of 4-cyanopyridine with appropriate reagents can lead to the formation of this compound.
Oxidation Reactions: Another approach involves the oxidation of 1,4-dihydropyridines, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction parameters like temperature, pressure, and catalyst concentration to maximize efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
1,4-Cyanopyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding amine or alcohol derivatives.
Substitution: The cyano and carbonyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids, nitriles.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted pyridones, pyridines.
科学的研究の応用
1,4-Cyanopyridone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-cyanopyridone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The cyano and carbonyl groups play a crucial role in its reactivity and binding affinity to target molecules.
類似化合物との比較
1,4-Cyanopyridone can be compared with other similar compounds, such as:
4-Cyanopyridine: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
2-Cyanopyridone: Has the cyano and carbonyl groups at different positions, leading to different reactivity and applications.
4-Pyridone: Lacks the cyano group, resulting in different chemical properties and uses.
特性
分子式 |
C6H4N2O |
|---|---|
分子量 |
120.11 g/mol |
IUPAC名 |
2-oxopyridine-1-carbonitrile |
InChI |
InChI=1S/C6H4N2O/c7-5-8-4-2-1-3-6(8)9/h1-4H |
InChIキー |
QCIIPSCDZOKNAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



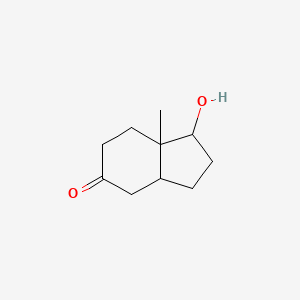
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
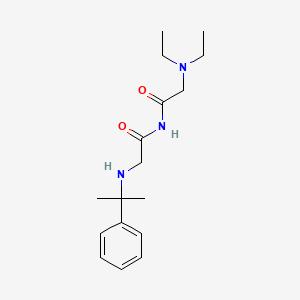
![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)


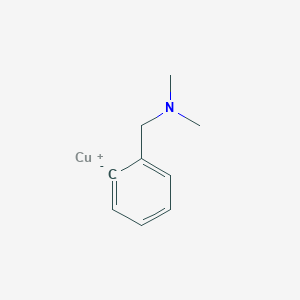
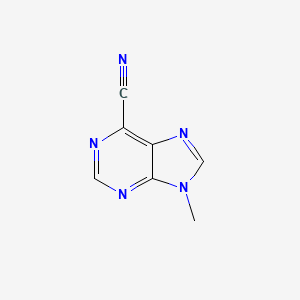
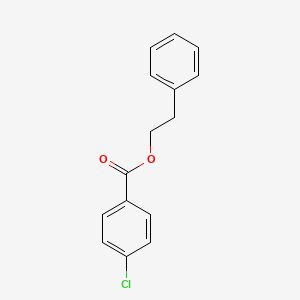
![6,7-Dimethylidenebicyclo[3.2.2]nonane](/img/structure/B14671912.png)



